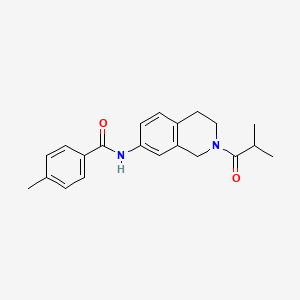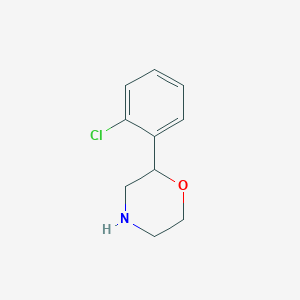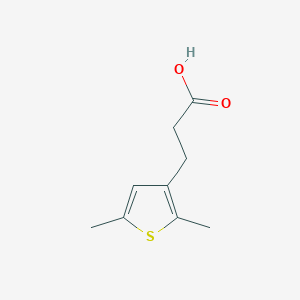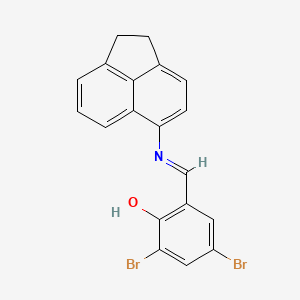
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide, also known as L-765,314, is a synthetic compound that has been extensively studied in the field of neuroscience. It belongs to the class of benzamide derivatives and has been reported to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
作用機序
The exact mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide is not fully understood. However, it has been reported to act as a dopamine D1 receptor agonist and can stimulate the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. This compound has also been shown to have antioxidant properties and can protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It can increase the levels of dopamine in the brain and improve motor function in animal models of Parkinson's disease. This compound can also reduce the levels of reactive oxygen species and prevent oxidative stress-induced damage to neurons. It has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
The advantages of using N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide in lab experiments include its high potency and specificity for dopamine D1 receptors. It has been extensively studied and has a well-characterized mechanism of action. However, the limitations of using this compound include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide. One potential application is in the treatment of other neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. This compound has also been shown to have potential applications in the treatment of drug addiction and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with 2-isobutyryl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield the final product.
科学的研究の応用
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the motor system and is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound has been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons in animal models of Parkinson's disease.
特性
IUPAC Name |
4-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)21(25)23-11-10-16-8-9-19(12-18(16)13-23)22-20(24)17-6-4-15(3)5-7-17/h4-9,12,14H,10-11,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKSAKWOMOZMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2783563.png)
![2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2783564.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2783565.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783567.png)

![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)


![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)
